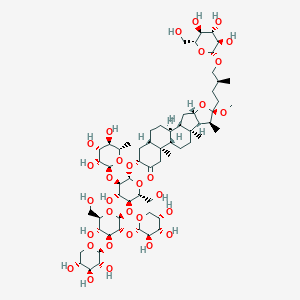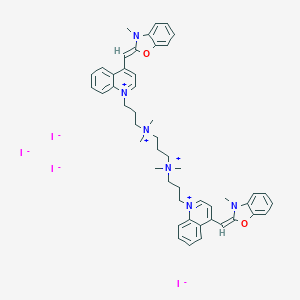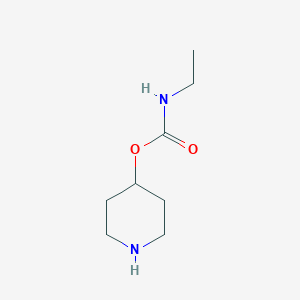
Piperidin-4-yl-Ethylcarbamát
Übersicht
Beschreibung
Piperidin-4-yl ethylcarbamate is a chemical compound. Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
An efficient route for the synthesis of methyl piperidine-4-yl-carbamate para-toluene sulfonate salt has been developed. The synthesis involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst followed by de-protection of benzyl group and finally by making its salt .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
Piperidin-4-yl ethylcarbamate is a solid compound .Wissenschaftliche Forschungsanwendungen
Synthese von biologisch aktiven Piperidinen
Piperidin-4-yl-Ethylcarbamát dient als Vorläufer bei der Synthese von biologisch aktiven Piperidinderivaten. Diese Derivate sind entscheidend für die Entwicklung von Medikamenten, da sie in über zwanzig Klassen von Arzneimitteln vorkommen . Der Syntheseprozess beinhaltet oft intra- und intermolekulare Reaktionen, die zu verschiedenen substituierten Piperidinen, Spiropiperidinen und Piperidinonen führen.
Pharmakologische Anwendungen
In der Pharmakologie werden Piperidinderivate, einschließlich this compound, auf ihr Potenzial als Therapeutika untersucht. Sie werden wegen ihrer vielfältigen pharmakophorischen Eigenschaften auf ihre Wirksamkeit bei der Behandlung von Erkrankungen wie Krebs, Virusinfektionen und Bluthochdruck untersucht .
Krebsforschung
Piperidinverbindungen werden wegen ihrer Antikrebsaktivität untersucht. This compound könnte zur Entwicklung neuer Antikrebsmedikamente beitragen, indem es eine Rolle bei der Synthese von Piperidin-basierten Pharmakophoren spielt .
Antimikrobielle und Antimykotische Anwendungen
Die antimikrobielle und antimykotische Aktivität von Piperidinderivaten macht sie wertvoll für die Entwicklung neuer Behandlungen für Infektionskrankheiten. Die Erforschung von this compound könnte zur Entdeckung neuer antimikrobieller Wirkstoffe führen .
Behandlung neurodegenerativer Erkrankungen
Derivate von this compound werden wegen ihrer potenziellen Verwendung bei der Behandlung neurodegenerativer Erkrankungen wie Alzheimer untersucht. Ihre Fähigkeit, mit biologischen Zielstrukturen zu interagieren, die für diese Krankheiten relevant sind, macht sie zu vielversprechenden Kandidaten für die Medikamentenentwicklung .
Schmerzmittel und entzündungshemmende Mittel
Aufgrund ihrer schmerzlindernden und entzündungshemmenden Eigenschaften werden Piperidinderivate für die Schmerzbehandlung und entzündliche Erkrankungen erforscht. This compound könnte zur Synthese neuer Verbindungen mit diesen Aktivitäten verwendet werden .
Antipsychotische und Antidepressive Wirkungen
Die Erforschung von Piperidinderivaten umfasst auch ihre Verwendung als Antipsychotika und Antidepressiva. This compound könnte zur Synthese von Verbindungen beitragen, die die an Stimmung und Kognition beteiligten Neurotransmittersysteme modulieren können .
Antikoagulans-Eigenschaften
Das Antikoagulans-Potenzial von Piperidinderivaten ist ein weiteres interessantes Gebiet. This compound könnte eine Rolle bei der Entwicklung neuer Antikoagulanzien spielen, die für die Vorbeugung thrombotischer Erkrankungen unerlässlich sind .
Wirkmechanismus
Target of Action
Piperidin-4-yl ethylcarbamate is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals .
Mode of Action
For instance, 4,4-disubstituted N-benzyl piperidines inhibited the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives have been found to activate hypoxia-inducible factor 1 pathways . This pathway plays a significant role in the body’s response to low oxygen levels, or hypoxia, and is involved in various processes such as cell survival, angiogenesis, and metabolism .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives are a crucial aspect of their drug design .
Result of Action
Piperidine derivatives have been found to have a wide variety of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant effects .
Action Environment
For instance, the resulting piperidinol undergoes dehydration in an acidic environment to form 1,4,5,6-tetrahydropyridine .
Safety and Hazards
Zukünftige Richtungen
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
piperidin-4-yl N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-2-10-8(11)12-7-3-5-9-6-4-7/h7,9H,2-6H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYLLYLKTJCEEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)OC1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90608832 | |
| Record name | Piperidin-4-yl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70724-24-2 | |
| Record name | Carbamic acid, ethyl-, 4-piperidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70724-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidin-4-yl ethylcarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90608832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



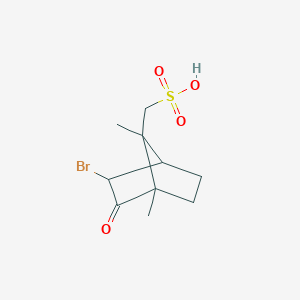
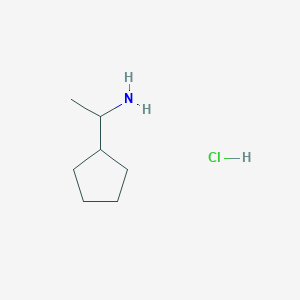
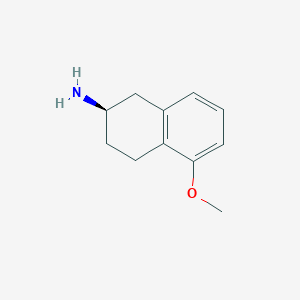

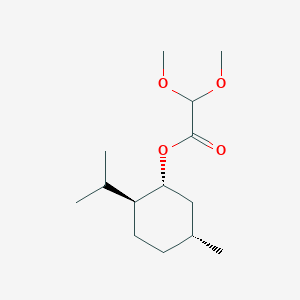
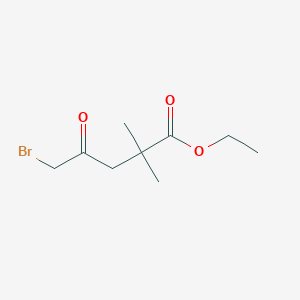
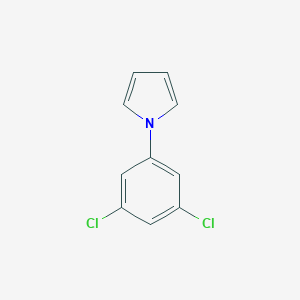
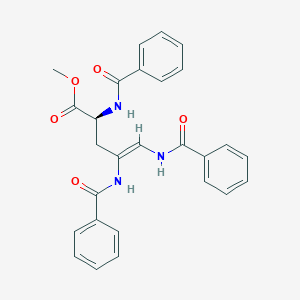
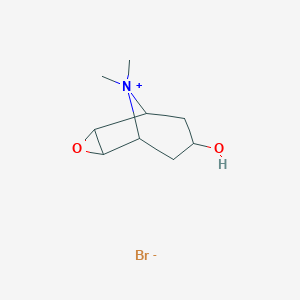
![1-[(1R,2S)-2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B117201.png)
![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)

